molecular formula C18H19N B104222 Desmethylnortriptyline CAS No. 4444-42-2

Desmethylnortriptyline

Cat. No. B104222
CAS RN: 4444-42-2
M. Wt: 249.3 g/mol
InChI Key: PTQFRALDEONNOA-UHFFFAOYSA-N
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Description

Desmethylnortriptyline is a metabolite of the tricyclic antidepressant drug nortriptyline. It is formed through the metabolic process of demethylation, where a methyl group is removed from nortriptyline. This process has been observed in various tissues, including the lung and heart, with the lung being capable of demethylating nortriptyline to form desmethylnortriptyline . The pharmacokinetics of desmethylnortriptyline have been studied in humans, showing that it shares common genetic factors with nortriptyline that control its plasma kinetics .

Synthesis Analysis

The synthesis of desmethylnortriptyline has been achieved through a multi-step process, starting with the carbonation of o-tolylmagnesium bromide using Ba13CO3, which introduces a carbon-13 label into the tricyclic ring. A second carbon-13 atom is introduced at the terminal side-chain carbon adjacent to nitrogen using Na13CN . This synthesis is part of the effort to create labeled compounds for research purposes, particularly for tracking the drug and its metabolites in biological systems.

Molecular Structure Analysis

Desmethylnortriptyline shares a similar tricyclic ring structure with its parent compound, nortriptyline, but differs by the absence of a methyl group on the nitrogen atom of the side chain. This structural difference is significant as it affects the molecule's pharmacokinetics and interactions with biological systems .

Chemical Reactions Analysis

The chemical reactions involving desmethylnortriptyline primarily include its formation and further metabolism. It is formed by the demethylation of nortriptyline, a reaction that occurs in the lung . Additionally, desmethylnortriptyline can undergo methylation to form nortriptyline, as observed in rabbit lung tissue, indicating the reversible nature of these metabolic processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of desmethylnortriptyline are closely related to those of nortriptyline, with differences arising due to the absence of a methyl group. These properties influence the drug's distribution, binding to plasma proteins, and clearance rate from the body. Desmethylnortriptyline has been shown to have an apparent plasma clearance rate about half that of nortriptyline, which may be associated with different degrees of binding to plasma proteins . Quantitative determination of desmethylnortriptyline in human plasma can be achieved using gas chromatography-mass spectrometry, which is sensitive down to a few nanograms per milliliter .

Relevant Case Studies

While the provided data does not include specific case studies on desmethylnortriptyline, the pharmacokinetics and effects of its parent drug, nortriptyline, have been studied in the context of pain relief in diabetic neuropathy. In these studies, nortriptyline was found to be effective in relieving pain, suggesting that its metabolites, including desmethylnortriptyline, may also contribute to its therapeutic effects . Additionally, the structure-activity relationships among desmethyl derivatives of antidepressants have been explored, indicating that compounds like nortriptyline and desmethylnortriptyline can serve as substrates for enzymes involved in neurotransmitter metabolism .

Scientific Research Applications

1. Chronic Pain Management

Desmethylnortriptyline, a metabolite of Amitriptyline, is implicated in the management of chronic pain conditions. Research indicates that antidepressants like Amitriptyline have demonstrated efficacy in various chronic pain states, including neuropathic pain syndromes, which are often resistant to narcotic analgesics. Notably, Desmethylnortriptyline, as part of the tricyclic antidepressant class, has shown potential in enhancing and prolonging the analgesic effects of opioids without significant adverse drug effects, particularly in the context of nociceptive, postoperative pain (Riediger et al., 2017; Reinert et al., 2023).

2. Potential Antineoplastic Properties

Investigations into the association between antidepressants and cancer have yielded mixed results. Some studies suggest that certain antidepressants, including Desmethylnortriptyline, might influence cancer risk, although the exact relationship varies depending on the type of cancer and the specific antidepressant studied. For instance, some research indicates that certain tricyclic antidepressants might have tumorigenic properties, while others could exhibit antineoplastic characteristics (Steingart & Cotterchio, 1995).

3. Dentistry Applications

Antidepressants, including those related to Desmethylnortriptyline, have been studied for their efficacy in managing dental conditions. Amitriptyline, in particular, has been frequently utilized in clinical trials to control chronic or acute pain in dentistry, among other conditions such as bruxism and burning mouth syndrome. The therapeutic rationale for these applications is grounded in the analgesic and antinociceptive properties of these medications (Lino et al., 2018).

Safety And Hazards

Desmethylnortriptyline is intended for research use only and is not for use in humans or animals . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N/c19-13-5-10-18-16-8-3-1-6-14(16)11-12-15-7-2-4-9-17(15)18/h1-4,6-10H,5,11-13,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQFRALDEONNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=CCCN)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196179
Record name Desmethylnortriptyline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethylnortriptyline

CAS RN

4444-42-2
Record name Desmethylnortriptyline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4444-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethylnortriptyline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004444422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethylnortriptyline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Desmethylnortriptyline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060531
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
160
Citations
I Midgley, RW Pryor, DR Hawkins - Journal of Labelled …, 1978 - Wiley Online Library
The syntheses of the antidepressant drug, amitriptyline, and its metabolites nortriptyline and desmethylnortriptyline, doubly labelled with carbon‐13 have been accomplished in thirteen …
J Hyttel, AV Christensen… - Acta pharmacologica et …, 1980 - Wiley Online Library
… However, both desmethylnortriptyline and nortriptyline are quite active. In the 5-HTP potentiating test the trans 10-hydroxyamitriptyline is equipotent with amitriptyline, whereas the rest …
Number of citations: 54 onlinelibrary.wiley.com
O Borgå, L Palmér, A Linnarsson, B Holmstedt - Analytical Letters, 1971 - Taylor & Francis
A quantitative method has been developed for the determination of the tricyclic antidepressant drug nortriptyline in plasma, utilizing a combined technique of gas chromatography - …
Number of citations: 53 www.tandfonline.com
NA Mar - 1980 - escholarship.org
… *H-acetic anhydride, resulting in the over estimation by lO-lS}%, because of desmethylnortriptyline being present in the sample. Incorporation of a chromatographic separation step has …
Number of citations: 0 escholarship.org
U Breyer‐Pfaff - Drug metabolism reviews, 2004 - Taylor & Francis
Amitriptyline (AT), the most widely used tricyclic antidepressant, undergoes oxidative metabolism in the side chain with production of the secondary amine nortriptyline (NT), a primary …
Number of citations: 98 www.tandfonline.com
AH Beckett, S Al-Sarraj - Journal of Pharmacy and …, 1973 - academic.oup.com
Incubation of (Ia) or (Ib) with liver fractions ie 10 000 g fractions, microsomes or 140 000 g soluble fraction of rabbits or guinea-pigs gave the hydroxylamine (Ic) while IIa and IIb gave the …
Number of citations: 33 academic.oup.com
PM Edelbroek, FG Zitman, JN Schreuder… - Clinical …, 1984 - Wiley Online Library
… of AT and its metabolites, nortriptyline (NT), E‐ and 7,‐10‐hydroxynortriptyline (E‐ and Z‐10‐OH‐NT), total (E + Z) 10‐hydroxyamitriptyline (tot‐10‐OH‐AT), and desmethylnortriptyline (…
Number of citations: 32 ascpt.onlinelibrary.wiley.com
JN Miller, CS Lim, JW Bridges - Analyst, 1980 - pubs.rsc.org
… The corrected spectra of the fluorescamine derivative of desmethylnortriptyline showed excitation and fluorescence maxima at 390 and 490 nm, respectively. The excitation and …
Number of citations: 26 pubs.rsc.org
MN Al-Bassam, MJ O'Sullivan, E Gnemmi… - Clinical …, 1978 - academic.oup.com
… enzyme was conjugated to desmethylnortriptyline. In the final … an improved procedure in which desmethylnortriptyline … used, 75%of the enzyme is conjugated to desmethylnortriptyline …
Number of citations: 23 academic.oup.com
C von Bahr - Xenobiotica, 1972 - Taylor & Francis
… Desmethylnortriptyline elicits the type I spectral change at … contains about one mol of desmethylnortriptyline per mol of P-… The 1 O-hydroxylation of desmethylnortriptyline is very slow at …
Number of citations: 31 www.tandfonline.com

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